Methyl 4-isopropylpyrimidine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-7(9(12)13-3)4-10-5-11-8/h4-6H,1-3H3 |
InChI Key |
MQKJQTPGNPFWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)OC |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies
Synthesis of Substituted Derivatives via Functional Group Modifications
The functional groups of methyl 4-isopropylpyrimidine-5-carboxylate, namely the ester and the pyrimidine (B1678525) ring, are amenable to a range of chemical modifications.
The ester group at the C5 position of this compound can be readily transformed into other functional groups.
Saponification: This is a fundamental reaction involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically achieved by treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The resulting carboxylate salt can then be neutralized to yield the free carboxylic acid. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides and other acyl derivatives.
Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. masterorganicchemistry.com This reaction is typically carried out by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, treatment with ethanol (B145695) under acidic conditions would yield ethyl 4-isopropylpyrimidine-5-carboxylate. masterorganicchemistry.com The choice of alcohol determines the nature of the resulting ester. This process is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com
| Reaction | Reagents | Product |
| Saponification | Base (e.g., NaOH, KOH) | 4-isopropylpyrimidine-5-carboxylic acid |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl 4-isopropylpyrimidine-5-carboxylate |
The pyrimidine ring of this compound offers several sites for substitution, allowing for the introduction of a wide array of functional groups and the synthesis of novel derivatives.
C2 Position: The C2 position is a common site for modification. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, affording the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org This approach allows for the introduction of various substituents at the C2 position.
C4 and C6 Positions: The isopropyl group at the C4 position and the hydrogen at the C6 position can also be subjects of chemical modification, although these transformations are generally less common than those at the C2 position. For instance, the synthesis of certain pyrimidine derivatives involves modifications that result in different substituents at the C4 and C6 positions, such as in methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate. nih.gov
| Position | Type of Derivatization | Example of Introduced Substituents |
| C2 | Reaction with amidinium salts | Alkyl, Aryl groups organic-chemistry.org |
| C4 | Substitution reactions | Phenyl groups researchgate.net |
| C6 | Substitution reactions | Methyl groups |
Formation of Hybrid Heterocyclic Systems
This compound is a valuable building block for the synthesis of more complex heterocyclic systems, including Schiff bases, triazole-pyrimidine hybrids, and hydrazino and amide derivatives.
Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), can be synthesized from derivatives of this compound. Typically, this involves the condensation of a pyrimidine derivative containing a primary amino group with an appropriate aldehyde or ketone. mdpi.comekb.eg For example, a 2-amino-4-isopropylpyrimidine-5-carboxylate derivative could react with a substituted benzaldehyde (B42025) to form the corresponding Schiff base. mdpi.com These reactions are often catalyzed by acids and proceed via nucleophilic addition followed by dehydration.
| Reactant 1 | Reactant 2 | Product |
| Amino-pyrimidine derivative | Aldehyde or Ketone | Pyrimidine Schiff Base |
| 2-Amino-4-isopropylpyrimidine-5-carboxylate | Substituted Benzaldehyde | N-(substituted-benzylidene)-2-amino-4-isopropylpyrimidine-5-carboxylate |
The fusion of pyrimidine and triazole rings leads to hybrid molecules with diverse chemical properties. nih.gov A common and efficient method for creating such hybrids is through "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov This involves the reaction of a pyrimidine derivative bearing an azide (B81097) functionality with a terminal alkyne, or vice versa. nih.gov For instance, a derivative of this compound could be functionalized with an azide group, which would then be reacted with an alkyne to form a 1,2,3-triazole-linked pyrimidine. nih.govnih.gov
| Pyrimidine Derivative | Alkyne/Azide Partner | Reaction Type | Hybrid Product |
| Azido-pyrimidine | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Triazole-Pyrimidine Hybrid |
| Alkynyl-pyrimidine | Organic Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Triazole-Pyrimidine Hybrid |
Hydrazino Derivatives: Hydrazino pyrimidines can be synthesized by reacting a suitable pyrimidine precursor with hydrazine (B178648) hydrate (B1144303). nih.gov For example, a pyrimidine with a good leaving group at one of the ring positions (e.g., a chloro or methylthio group) can be displaced by hydrazine to introduce the hydrazino moiety. The ester group of this compound can be converted to a hydrazide by direct reaction with hydrazine hydrate.
Amide Derivatives: The carboxylate functionality of this compound is readily converted into a wide range of amides. researchgate.netlibretexts.org This can be achieved by first saponifying the ester to the carboxylic acid, followed by coupling with a primary or secondary amine using a coupling agent (e.g., DCC, EDC). researchgate.netgoogle.com Alternatively, the ester can be directly reacted with an amine, often requiring heat or catalysis. nih.govkhanacademy.org This allows for the introduction of a vast array of substituents via the amine component.
| Derivative | Synthetic Method | Reagents |
| Hydrazino | Nucleophilic substitution | Hydrazine hydrate nih.gov |
| Amide | Amidation of the corresponding carboxylic acid | Amine, Coupling agent (e.g., DCC, EDC) researchgate.netgoogle.com |
| Amide | Direct amidation of the ester | Amine, Heat or Catalyst nih.govkhanacademy.org |
Exploration of Reaction Scope and Selectivity
The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the sterically demanding isopropyl group at the C4 position, and the electron-withdrawing methyl carboxylate group at the C5 position. Research into the derivatization of this and structurally related pyrimidine scaffolds has revealed a range of possible transformations, primarily centered on modifications of the pyrimidine core and its substituents. The scope of these reactions is often dictated by the electronic nature of the pyrimidine ring and the steric environment created by its substituents.
One documented transformation for a closely related derivative involves the oxidation of a methylthio group at the C2 position to a methylsulfonyl group. In the synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, the precursor, Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate, is oxidized using hydrogen peroxide in the presence of a catalyst like ammonium (B1175870) heptamolybdate tetrahydrate. chemicalbook.com This reaction highlights the accessibility of the C2 position for substitution and subsequent modification, a common feature in pyrimidine chemistry. The sulfonyl group, being a good leaving group, can then be displaced by various nucleophiles, further expanding the synthetic utility of the scaffold.
The pyrimidine ring is generally π-deficient, making positions C2, C4, and C6 susceptible to nucleophilic attack, especially when substituted with a good leaving group. scialert.net Conversely, electrophilic substitution is less common and typically requires activation by electron-donating groups. For this compound, the C5 position is already substituted, leaving the C2 and C6 positions as primary sites for potential transformations.
The regioselectivity of reactions involving this compound is significantly influenced by the existing substitution pattern. The pyrimidine ring's inherent electronic properties make the C2, C4, and C6 positions electrophilic. scialert.net With the C4 position occupied by an isopropyl group and the C5 position by a methyl carboxylate group, the primary sites for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present, are the C2 and C6 positions.
In SNAr reactions on pyrimidines bearing an electron-withdrawing group at C5 (such as a carboxylate), substitution at the C4 position is generally favored over the C2 position when both are substituted with a leaving group like chlorine. researchgate.net However, in the case of this compound, the C4 position is blocked by a non-leaving alkyl group. Therefore, if a leaving group were introduced at C2 or C6, nucleophilic attack would be directed to that position. The large steric bulk of the isopropyl group at C4 would likely disfavor nucleophilic attack at the adjacent C6 position, suggesting that the C2 position would be the more probable site for substitution.
For electrophilic substitution, which is less favorable on an unactivated pyrimidine ring, the directing effects of the substituents would be paramount. The isopropyl group is a weak electron-donating group (activating) and would direct electrophiles to the ortho and para positions. Relative to the C4 isopropyl group, the C5 position is occupied, and the C6 and C2 positions are electronically distinct due to the two ring nitrogens. The methyl carboxylate group is a deactivating, meta-directing group. The combined influence of these groups, along with the inherent π-deficient nature of the ring, makes electrophilic substitution challenging and likely to occur at the least deactivated position, if at all. scialert.net
Stereoselectivity is not a widely explored aspect for this achiral molecule unless chiral reagents are used or a chiral center is introduced during derivatization. For instance, reactions involving the carbonyl of the ester group could potentially proceed with stereoselectivity if chiral reducing agents or nucleophiles were employed, but specific studies on this substrate are not prevalent.
The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.
Electronic Effects:
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating a π-deficient system. This general feature is further amplified by the methyl carboxylate group at the C5 position. The ester group acts as a moderate electron-withdrawing group through resonance and inductive effects, further reducing the electron density of the ring and deactivating it towards electrophilic attack while increasing its susceptibility to nucleophilic attack. nih.gov
Steric Effects:
The most significant steric factor is the bulky isopropyl group at the C4 position. This group can sterically hinder reactions at adjacent positions, namely the C5-carboxylate group and the C6 position. This steric hindrance can influence the rate and feasibility of certain transformations. researchgate.net For example, any reaction involving nucleophilic attack at the C6 position would be impeded by the spatial bulk of the isopropyl group. nih.gov Similarly, chemical transformations of the ester at C5, such as hydrolysis or amidation, might be slower compared to an unhindered ester due to the steric shielding provided by the adjacent isopropyl group. Studies on similarly substituted pyrimidines have shown that bulky alkyl groups can significantly control the regioselectivity of reactions like N-alkylation. scialert.net
| Reaction Type | Influence of Isopropyl Group (C4) | Influence of Methyl Carboxylate Group (C5) | Expected Outcome |
| Nucleophilic Aromatic Substitution (at C2/C6) | Steric hindrance, particularly at C6. Weakly electron-donating. | Strongly electron-withdrawing, activating the ring for nucleophilic attack. | Reaction is favored electronically but may be sterically hindered, especially at C6. The C2 position is the more likely site for substitution. |
| Electrophilic Aromatic Substitution | Weakly activating, ortho/para directing. | Deactivating, meta directing. | Reaction is generally disfavored due to the π-deficient ring and the deactivating ester group. |
| Reactions at the Ester Group (e.g., Hydrolysis) | Steric hindrance may slow the reaction rate. | The reaction site. | Transformations like hydrolysis, amidation, or reduction are possible but may require forcing conditions due to steric hindrance. |
These combined effects make this compound a versatile, yet predictable, scaffold for further chemical modification, with the regiochemical outcomes of its reactions being largely governed by the dominant steric and electronic influences of its substituents.
Spectroscopic and Crystallographic Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework can be assembled.
¹H NMR Spectral Analysis of Protons and Coupling Patterns
The ¹H NMR spectrum of Methyl 4-isopropylpyrimidine-5-carboxylate provides critical information about the number of different types of protons and their neighboring environments. The isopropyl group is expected to show a septet for the single methine proton, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet. The methyl ester group would present as a singlet. The protons on the pyrimidine (B1678525) ring itself would appear as distinct singlets in the aromatic region of the spectrum.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Pyrimidine-H |
| Data not available | Data not available | Data not available | Pyrimidine-H |
| Data not available | Septet | 1H | -CH(CH₃)₂ |
| Data not available | Singlet | 3H | -OCH₃ |
¹³C NMR Chemical Shift Assignments and Structural Correlations
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the ester.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| Data not available | C=O (Ester) |
| Data not available | Pyrimidine-C |
| Data not available | Pyrimidine-C |
| Data not available | Pyrimidine-C |
| Data not available | Pyrimidine-C |
| Data not available | -OCH₃ |
| Data not available | -CH(CH₃)₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connectivity between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, key absorptions would include the C=O stretching of the ester group, C=N and C=C stretching vibrations from the pyrimidine ring, and C-H stretching and bending vibrations from the alkyl groups.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1720-1740 | C=O Stretch | Ester |
| ~1550-1650 | C=N, C=C Stretch | Pyrimidine Ring |
| ~2850-3000 | C-H Stretch | Isopropyl, Methyl |
| ~1350-1470 | C-H Bend | Isopropyl, Methyl |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. This technique provides a highly accurate mass measurement, confirming the molecular formula of this compound as C₉H₁₂N₂O₂. The fragmentation pattern observed in the mass spectrum can also offer further structural clues.
HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Exact Mass | 180.0899 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. For an achiral molecule like this compound, it confirms the planar structure of the pyrimidine ring and the orientation of the substituent groups. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
Unable to Retrieve Crystallographic Data for this compound
Despite a thorough search of available scientific databases and literature, specific single crystal X-ray diffraction data for the compound "this compound" could not be located. As a result, the requested article detailing its spectroscopic and crystallographic structural elucidation cannot be generated at this time.
The user's instructions mandated a strict focus on "this compound" and the exclusion of information pertaining to any other compound. The search results did identify crystallographic studies on structurally similar pyrimidine derivatives. These studies provided detailed analyses of crystal structures, intermolecular interactions, and conformational properties for compounds bearing additional functional groups. However, in adherence to the user's explicit constraints, this information on related but distinct molecules cannot be used to construct an article on the specified compound.
The generation of an accurate and scientifically sound article on the crystallographic and spectroscopic properties of a compound is contingent upon the availability of experimental data from techniques such as single crystal X-ray diffraction. Without this foundational data for "this compound," it is not possible to provide the detailed analysis requested in the specified outline, including data tables on crystal data and refinement, analysis of intermolecular interactions like hydrogen bonding and π-π stacking, and conformational analysis from its crystal structure.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations are fundamental to modern chemistry, providing a robust framework for predicting molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Density Functional Theory (DFT) is a principal method within this class, favored for its balance of accuracy and computational efficiency. samipubco.comnih.gov DFT calculations for pyrimidine (B1678525) derivatives are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation and determine the molecule's electronic structure. researchgate.netnih.gov
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. scielo.org.mx This process involves calculating the molecular energy at various atomic arrangements until a minimum is found on the potential energy surface. nih.gov
For Methyl 4-isopropylpyrimidine-5-carboxylate, this analysis would reveal precise bond lengths, bond angles, and dihedral angles. A key aspect would be determining the orientation of the isopropyl and carboxylate groups relative to the pyrimidine ring. Conformational analysis, often performed through Potential Energy Surface (PES) scans, would identify different stable conformers and the energy barriers separating them, which is crucial for understanding the molecule's flexibility and dynamic behavior. nih.gov
Table 1: Predicted Parameters from Geometry Optimization (Note: The following table is illustrative of the data that would be generated from a specific DFT calculation and does not represent actual experimental or calculated values for this molecule.)
| Parameter | Predicted Value Range |
| Bond Lengths (Å) | |
| C-N (pyrimidine ring) | ~1.33 - 1.38 |
| C-C (pyrimidine ring) | ~1.39 - 1.42 |
| C-O (carboxylate) | ~1.21 (double bond), ~1.35 (single bond) |
| C-H (isopropyl) | ~1.09 - 1.10 |
| Bond Angles (°) ** | |
| N-C-N (pyrimidine ring) | ~115 - 120 |
| C-C-C (isopropyl) | ~109 - 112 |
| O-C-O (carboxylate) | ~120 - 125 |
| Dihedral Angles (°) ** | |
| Pyrimidine Ring - Isopropyl Group | Variable, depending on conformation |
| Pyrimidine Ring - Carboxylate Group | Variable, depending on conformation |
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. materialsciencejournal.org
Table 2: Illustrative Frontier Molecular Orbital Data (Note: These values are hypothetical and serve to demonstrate the typical output of FMO analysis.)
| Parameter | Illustrative Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, highlighting them as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. mdpi.com
Vibrational Frequency Calculations and Spectral Simulation
Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. mdpi.comnih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to the stretching, bending, and torsional motions of functional groups within the molecule. For this compound, this would help identify the characteristic frequencies for C=O stretching in the carboxylate group, C-N vibrations in the pyrimidine ring, and C-H vibrations of the isopropyl group.
Intermolecular Interaction Analysis
The way molecules pack together in a solid state is governed by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.
Hirshfeld Surface Analysis for Quantitative Contribution of Interactions
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.
Table 3: Example Hirshfeld Surface Interaction Contributions (Note: This table is a hypothetical representation for illustrative purposes.)
| Interaction Type | Percentage Contribution (%) |
| H···H | 45 - 55% |
| C···H / H···C | 15 - 25% |
| O···H / H···O | 10 - 20% |
| N···H / H···N | 5 - 10% |
| Other | < 5% |
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a visualization technique that identifies and characterizes weak interactions in real space, both within a single molecule and between molecules. The analysis is based on the electron density and its derivatives, particularly the reduced density gradient. The resulting 3D plot displays isosurfaces that represent different types of non-covalent interactions. These surfaces are color-coded to distinguish between attractive interactions like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red). An NCI plot for this compound would provide a clear visual map of the stabilizing and destabilizing forces at play, complementing the quantitative data from Hirshfeld analysis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that interprets the complex, many-electron wavefunction of a molecule in terms of localized chemical concepts like bonds, lone pairs, and core orbitals. nih.gov This approach provides a quantitative description of the classic Lewis structure, offering insights into bonding patterns and intramolecular interactions. nih.govwisc.edu
Table 1: Representative NBO Analysis Data for a Hypothetical Pyrimidine Derivative This table is illustrative and does not represent actual data for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π(C2-N3) | 25.5 | Lone Pair -> Antibonding Pi |
| LP (1) N3 | π(C4-C5) | 18.2 | Lone Pair -> Antibonding Pi |
| σ(C-H)isopropyl | σ*(C4-Cisopropyl) | 4.8 | Sigma -> Antibonding Sigma |
Prediction of Reactivity and Mechanistic Pathways
Transition State Characterization for Reaction Mechanisms
The study of chemical reaction mechanisms using computational methods involves identifying the transition state (TS)—the highest energy point on the reaction coordinate connecting reactants and products. uni-muenchen.de Characterizing a transition state is essential for understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier.
A transition state is located on the potential energy surface as a first-order saddle point. This means it is an energy minimum in all respects except for along the reaction path, where it is an energy maximum. Computationally, a confirmed transition state structure must have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the peak of the energy barrier. Without specific reaction data for this compound, it is impossible to characterize any transition states for its potential reactions.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. pharmaffiliates.com The LUMO is the innermost orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. pharmaffiliates.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more likely to be reactive. The energies and spatial distributions of the HOMO and LUMO in this compound would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Representative FMO Properties for a Hypothetical Pyrimidine Derivative This table is illustrative and does not represent actual data for this compound.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates high kinetic stability |
Structure Activity Relationship Sar Investigations of Biological Interactions in Vitro
Design Principles for Modulating Biological Interactions
The therapeutic potential of pyrimidine (B1678525) derivatives is often refined through systematic structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. The design of new analogues is guided by established SAR principles and computational modeling.
The pyrimidine core serves as a versatile scaffold for designing biologically active molecules. mdpi.com The rational design of analogues of compounds like Methyl 4-isopropylpyrimidine-5-carboxylate involves strategic modifications at various positions of the pyrimidine ring to optimize interactions with target proteins. For instance, diversifying the side chains at the 2- and 4-positions of the aminopyrimidine core, along with modifications at the 5-position, can improve kinome-wide selectivity for kinase inhibitors. acs.org
Research on pyrimidine-4-carboxamides has demonstrated that modifying substituents at three different positions can optimize potency and lipophilicity. nih.govresearchgate.net For example, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine was found to increase inhibitory potency threefold. researchgate.net Further substitution of a morpholine group with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity tenfold. researchgate.net Similarly, studies on pyrimidine-5-carbonitrile derivatives have shown that hybridizing the core with various sulphonamide phenyl moieties can lead to higher inhibitory activity against enzymes like COX-2 compared to other derivatives. nih.govresearchgate.net The presence of electron-withdrawing groups on these substituted moieties appears to enhance activity. nih.gov
Pharmacophore modeling is a crucial component of ligand-based drug design, helping to identify the essential structural features required for a molecule to interact with a specific biological target. This approach has been applied to pyrimidine derivatives to develop hybrid drugs with anticancer potential. nih.gov By identifying the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic regions, researchers can design novel compounds with a higher probability of being active.
For example, this strategy has been used to develop pyrimidine derivatives as inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, through pharmacophore-based virtual screening and molecular docking. mdpi.com In the development of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a novel series of pyrimidine-5-carbonitrile derivatives were designed and synthesized based on pharmacophore features, leading to the identification of potent anticancer agents. nih.gov This computational approach allows for the screening of virtual libraries and the prioritization of compounds for synthesis, thereby streamlining the drug discovery process.
In vitro Screening for Biological Effects
In vitro screening assays are essential for determining the biological effects of newly synthesized compounds. These assays provide quantitative data on enzyme inhibition, receptor binding, and cellular target engagement, which are critical for establishing SAR.
The pyrimidine scaffold is a key feature in many enzyme inhibitors. A significant area of investigation for pyrimidine derivatives has been their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Numerous studies have shown that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. nih.govmdpi.comnih.gov The mechanism of action for these agents is associated with the suppression of PGE2 generation by inhibiting COX-1 and COX-2 enzymes. nih.gov
Several pyrimidine-5-carbonitrile derivatives have demonstrated potent COX-2 inhibitory activity, with IC50 values in the submicromolar range. nih.gov Certain analogues have shown inhibitory action nearly comparable to Celecoxib, a well-known COX-2 inhibitor. nih.gov The selectivity for COX-2 over COX-1 is a critical parameter, as it is associated with a reduced risk of gastrointestinal side effects. Some novel pyrimidine derivatives have exhibited high selectivity towards COX-2, outperforming reference drugs like piroxicam and achieving results comparable to meloxicam. mdpi.comnih.gov
Beyond COX enzymes, pyrimidine derivatives have been investigated as inhibitors of other enzymes involved in various diseases. These include Dihydrofolate reductase (DHFR) for antibacterial applications, kinases like Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 in cancer therapy, and metabolic enzymes such as carbonic anhydrase and cholinesterases. researchgate.netsciencescholar.usrsc.orgnih.gov For example, a series of 5-trifluoromethylpyrimidine derivatives were synthesized as EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyrimidine Derivative 3b | - | 0.20 ± 0.01 | - |
| Pyrimidine Derivative 5b | - | 0.18 ± 0.01 | - |
| Pyrimidine Derivative 5d | - | 0.16 ± 0.01 | - |
| Celecoxib (Reference) | - | 0.17 ± 0.01 | - |
| Nimesulide (Reference) | - | 1.68 ± 0.22 | - |
| Pyrimidine Derivative L1 | >100 | 1.1 | >90.9 |
| Pyrimidine Derivative L2 | >100 | 1.6 | >62.5 |
| Meloxicam (Reference) | 12.1 | 1.5 | 8.1 |
| Piroxicam (Reference) | 4.5 | 9.8 | 0.5 |
Data sourced from multiple studies on pyrimidine analogues. nih.govmdpi.com
Characterizing the binding affinity of pyrimidine derivatives to specific receptors is crucial for understanding their mechanism of action, particularly in fields like oncology. Pyrimidine-based compounds have been extensively developed as inhibitors that target receptor tyrosine kinases such as EGFR and VEGFR-2. nih.govrsc.orgnih.gov
In vitro assays are used to measure the concentration of the compound required to inhibit receptor function by 50% (IC50). For instance, a series of pyrimidine-5-carbonitrile derivatives were evaluated for their inhibitory effect on EGFR. One lead compound emerged as a potent EGFR inhibitor with an IC50 value of 8.29 nM, comparable to the reference drug erlotinib (IC50 = 2.83 nM). rsc.org Another study focused on pyrimidine-sulfonamide hybrids as VEGFR-2 inhibitors found compounds with IC50 values of 100 nM, equivalent to the standard drug sorafenib. nih.gov These binding studies confirm that the designed molecules interact effectively with their intended molecular targets.
Confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery. catapult.org.uk Cellular target engagement assays provide this validation. For pyrimidine derivatives developed as anticancer agents, these assays often involve evaluating their cytotoxic and antiproliferative effects on various cancer cell lines.
The MTT assay is commonly used to assess cell viability. Numerous pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives have been tested against panels of human cancer cell lines, including those for breast (MCF-7), colon (HCT-116), lung (A549), and liver (HepG2) cancer. mdpi.comnih.govrsc.org Some compounds have exhibited potent cytotoxic activity with IC50 values in the low micromolar and even nanomolar range. rsc.orgmdpi.com For example, one pyrimidine-5-carbonitrile derivative showed excellent activity against HepG2, A549, and MCF-7 cell lines with IC50 values of 3.56, 5.85, and 7.68 µM, respectively. rsc.org
Further mechanistic studies in cells can reveal how these compounds exert their effects. For instance, potent derivatives have been shown to arrest the cell cycle at specific phases (e.g., G2/M or G0/G1) and to induce apoptosis, confirming their engagement with cellular pathways that control cell proliferation and death. nih.govnih.govmdpi.com
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10b | HepG2 (Liver) | 3.56 |
| A549 (Lung) | 5.85 | |
| MCF-7 (Breast) | 7.68 | |
| Erlotinib (Reference) | HepG2 (Liver) | 0.87 |
| A549 (Lung) | 1.12 | |
| MCF-7 (Breast) | 5.27 | |
| Compound 5c (analogue) | HepG2 (Liver) | IC50 value of 5.351 µg/mL |
| Compound 10c (KRAS-G12D inhibitor) | Panc1 (Pancreatic) | 1.40 |
| Compound 9u (EGFR inhibitor) | A549 (Lung) | 0.35 |
Data compiled from studies on various pyrimidine derivatives. mdpi.comrsc.orgnih.govmdpi.com
Mechanistic Hypotheses and Molecular Interactions at the Biological Interface
The biological activity of this compound and its chemical relatives is predicated on their specific interactions with macromolecular targets within a biological system. The arrangement and nature of the functional groups on the pyrimidine core dictate the compound's mechanism of action at the molecular level.
Exploration of Proposed Mechanisms of Action at the Molecular Level
While direct mechanistic studies on this compound are not extensively detailed in the public domain, the proposed mechanisms for analogous pyrimidine derivatives often revolve around their ability to act as bioisosteres of endogenous purines or pyrimidines. This allows them to interact with enzymes and receptors involved in nucleic acid synthesis or cellular signaling. For many pyrimidine-based compounds, a primary mode of action involves the inhibition of specific kinases, polymerases, or other enzymes by competing with natural substrates for binding to the active site. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the various substituents can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with the amino acid residues of the target protein.
In the context of anticancer activity, for instance, pyrimidine derivatives have been shown to interfere with the cell cycle, often leading to arrest at different phases and inducing apoptosis. For example, certain pyrimidine-5-carbonitrile derivatives have been found to arrest cell growth at the S and sub-G1 phases, which is a characteristic of agents that interfere with DNA synthesis or repair. nih.gov
Molecular Docking and Dynamics Simulations with Biological Macromolecules
These simulations for analogous compounds have revealed that the carboxylate group at the 5-position is a key interaction point, often forming hydrogen bonds with positively charged or polar amino acid residues such as Arginine (Arg) and Serine (Ser) within the active site of a target protein. mdpi.com The pyrimidine ring itself can participate in π-π stacking interactions with aromatic amino acid residues like Tyrosine (Tyr) and Phenylalanine (Phe).
Table 1: Predicted Molecular Interactions of a Generic 4-Alkylpyrimidine-5-carboxylate with a Hypothetical Kinase Active Site
| Functional Group | Interacting Amino Acid Residue(s) | Type of Interaction |
| Pyrimidine Ring Nitrogen | Alanine (Ala), Valine (Val) | Hydrogen Bond |
| 5-Carboxylate Oxygen | Lysine (Lys), Arginine (Arg) | Hydrogen Bond, Ionic Interaction |
| 4-Alkyl Group | Leucine (Leu), Isoleucine (Ile) | Hydrophobic Interaction |
| Aromatic Substituent | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |
This table is a generalized representation based on docking studies of various pyrimidine derivatives and is intended to be illustrative.
Elucidation of Key Structural Features for Biological Activity
The biological activity of pyrimidine derivatives is intrinsically linked to their structural features. For compounds in the 4-isopropylpyrimidine-5-carboxylate series, several key features are critical for their interaction with biological targets.
The pyrimidine core serves as the fundamental scaffold, providing the basic geometry and nitrogen atoms for essential hydrogen bonding. The 5-carboxylate group is a crucial pharmacophore, often acting as a primary anchor to the target protein through strong hydrogen bonds or ionic interactions. The nature of the ester (in this case, methyl) can influence solubility and cell permeability.
The substituent at the 4-position plays a significant role in determining both the potency and selectivity of the compound. The isopropyl group, with its specific size, shape, and hydrophobicity, is expected to confer a degree of selectivity for target proteins that have a complementary hydrophobic pocket. Studies on related pyrimidine derivatives have shown that variations in the alkyl group at this position can dramatically alter biological activity.
Comparative Analysis of this compound and its Derivatives
To understand the structure-activity relationship (SAR) of this compound, it is essential to compare its in vitro activity with that of its derivatives where substituents are systematically varied.
Impact of Substituent Variation on In Vitro Potency and Selectivity
Systematic modifications of the core structure of this compound can lead to significant changes in biological activity.
Variation of the 4-Substituent : Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or with aromatic rings can significantly impact potency and selectivity. A smaller group might not fully occupy the hydrophobic pocket, leading to weaker binding, while a larger group might introduce steric hindrance. The optimal substituent will have a size and shape that is complementary to the target's binding site.
Modification of the 5-Carboxylate Group : Conversion of the methyl ester to other esters, amides, or a free carboxylic acid can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. For instance, a free carboxylic acid might form stronger ionic interactions but could have reduced cell permeability.
Substitution on the Pyrimidine Ring : Introducing substituents at other available positions on the pyrimidine ring can modulate the electronic properties of the ring system and provide additional points of interaction with the target.
Table 2: Hypothetical In Vitro Potency of 4-Substituted Pyrimidine-5-carboxylate Analogs
| Compound | 4-Substituent | 5-Substituent | Hypothetical IC50 (µM) |
| This compound | Isopropyl | Methyl Carboxylate | X |
| Analog A | Methyl | Methyl Carboxylate | > X |
| Analog B | Phenyl | Methyl Carboxylate | < X |
| Analog C | Isopropyl | Carboxylic Acid | Variable |
| Analog D | Isopropyl | Ethyl Carboxamide | Variable |
This table presents a hypothetical scenario to illustrate the potential impact of substituent changes on in vitro potency, where 'X' represents the IC50 value of the parent compound.
Identification of Promising Lead Structures for Further Preclinical Research
Through the systematic synthesis and in vitro screening of derivatives of this compound, it is possible to identify promising lead structures for further development. A lead compound is one that exhibits a desirable balance of potency, selectivity, and drug-like properties.
For example, if a derivative with a phenyl group at the 4-position (Analog B in the hypothetical table) shows significantly higher potency, it might be selected as a new lead. Subsequent research would then focus on optimizing this new scaffold, for instance, by introducing various substituents on the phenyl ring to further enhance activity and improve pharmacokinetic properties. The ultimate goal of these SAR investigations is to identify a candidate molecule with a strong therapeutic potential and a favorable safety profile for advancement into preclinical and clinical studies. Based on in vitro and in silico analyses of various tetrahydropyrimidine-5-carboxylate derivatives, certain compounds with specific halogenated benzyl groups have been identified as potential lead compounds for antioxidant, cytotoxic, and anti-diabetic activities. mdpi.com
Advanced Analytical Methodologies in Research Contexts
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the separation and analysis of "Methyl 4-isopropylpyrimidine-5-carboxylate" from reaction mixtures and for the determination of its purity.
Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine (B1678525) Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Note: This table represents typical starting conditions for method development for pyrimidine derivatives and would require optimization for "this compound".
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions in real-time due to its speed and simplicity. sci-hub.seacs.org In the synthesis of pyrimidine derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. sci-hub.seacs.org A suitable solvent system is chosen to achieve a clear separation between the spots corresponding to the reactants and the product on a silica (B1680970) gel plate. The choice of eluent depends on the polarity of the compounds being separated; a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly employed. sigmaaldrich.com Visualization of the spots is typically achieved under UV light (254 nm), as the pyrimidine ring is UV-active. acs.org The relative retention factor (Rf) value for "this compound" would be specific to the chosen solvent system.
Table 2: Example TLC Solvent Systems for Pyrimidine Derivatives
| Solvent System (v/v) | Application |
|---|---|
| Hexane:Ethyl Acetate (7:3) | Separation of moderately polar pyrimidines |
| Toluene:Acetone (8:2) | Monitoring reactions with aromatic starting materials |
Note: The optimal solvent system for "this compound" would need to be determined experimentally.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may have low volatility, GC can be applicable for the analysis of "this compound" if it is sufficiently volatile or can be converted into a more volatile derivative. GC-MS (Gas Chromatography-Mass Spectrometry) can provide both separation and structural information, which is valuable for identifying impurities and byproducts. nih.govnih.gov The applicability would depend on the boiling point and thermal stability of the compound. If suitable, a capillary column with a non-polar or medium-polarity stationary phase would likely be used.
Future Research Directions and Translational Perspectives
Design of Next-Generation Pyrimidine (B1678525) Derivatives with Enhanced Specificity
The development of new pyrimidine derivatives is a key area of research, with a focus on creating compounds with high biological activity. tandfonline.com The design of next-generation pyrimidine derivatives from a lead compound such as Methyl 4-isopropylpyrimidine-5-carboxylate involves a deep understanding of structure-activity relationships (SAR). The goal is to modify the chemical structure to enhance its interaction with a specific biological target, thereby increasing efficacy and reducing off-target effects.
Researchers are exploring the synthesis of novel pyrimidine-tethered benzamide (B126) derivatives and pyrimidin-2-ol/thiol/amine derivatives to screen for various biological activities. researchgate.net For instance, modifications to the pyrimidine core, such as the introduction of different linkers and peptides, can expand the scope for enhancing therapeutic applications. tandfonline.com The strategic addition of electron-withdrawing groups, for example, has been shown to enhance the antibacterial effectiveness of some pyrimidine compounds. researchgate.net
Future design strategies will likely focus on:
Bioisosteric Replacement: Replacing the isopropyl or methyl carboxylate groups on the this compound ring with other functional groups that have similar physical or chemical properties to improve the compound's pharmacokinetic profile or target binding.
Scaffold Hopping: Using the pyrimidine core as a starting point to design new scaffolds that maintain the key pharmacophoric features required for biological activity but possess a different core structure, potentially leading to improved properties and novel intellectual property.
Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to develop more potent and selective ligands, using the pyrimidine structure as a core fragment.
Systematic exploration of these design principles is essential to advance the development of next-generation dual-targeting agents and other highly specific pyrimidine derivatives. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it more efficient and accurate. mednexus.org These technologies are particularly well-suited to navigate the vast chemical space, which is estimated to contain over 10^60 molecules, to identify promising drug candidates. nih.govharvard.edu For pyrimidine derivatives, AI can be instrumental in several stages of discovery and development.
Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate new protein targets for pyrimidine-based drugs. nih.gov
Virtual Screening: High-throughput virtual screening using AI can rapidly assess millions of compounds to predict their binding affinity and potential activity against a specific target. premierscience.com For instance, an AI-powered screening approach was successfully used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4-TLR4∗ homodimerization. nih.gov
De Novo Drug Design: AI can design novel pyrimidine derivatives with desired properties by generating new molecular structures. premierscience.com This aids in optimizing drug structure design and identifying lead compounds more quickly. nih.gov
Predictive Modeling: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pyrimidine derivatives, reducing the need for extensive and costly early-stage experimental testing. nih.gov
The integration of AI and ML not only accelerates the timeline for drug discovery but also enhances the ability to design molecules with improved efficacy and safety profiles. mednexus.orgharvard.edu These computational tools can handle the large volumes of data generated in pharmaceutical research, allowing for more informed decision-making. nih.gov
| AI/ML Application in Drug Discovery | Description |
| Target Identification | Utilizes algorithms to analyze biological data and pinpoint potential protein targets for new drugs. nih.gov |
| Virtual Screening | Employs computational models to screen large libraries of virtual compounds for potential biological activity. premierscience.com |
| Predictive Toxicology (in silico) | Uses AI programs to predict the toxicity levels of compounds, potentially reducing the need for clinical trials. mednexus.org |
| Structure-Based Drug Design | Assists in predicting the 3D structure of target proteins to design molecules that fit the chemical environment of the target site. nih.gov |
| Polypharmacology Prediction | Helps in identifying compounds that can interact with multiple targets, which can be beneficial for complex diseases. nih.gov |
Green Chemistry Approaches in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives has traditionally involved methods that use hazardous solvents and toxic reagents. rasayanjournal.co.in In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methodologies based on the principles of green chemistry. kuey.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. kuey.netpowertechjournal.com
Several green chemistry techniques have been successfully applied to the synthesis of pyrimidines:
Microwave-Assisted Synthesis: This method uses microwave irradiation to selectively heat the reaction mixture, which can significantly reduce reaction times, increase product yields, and lead to purer products. rasayanjournal.co.inpowertechjournal.comnih.gov
Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance mass transfer and accelerate chemical reactions, often leading to higher yields and shorter reaction times with reduced energy input. rasayanjournal.co.inpowertechjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using mechanical methods like ball milling can offer cleaner reactions, high product yields, and simpler separation and purification processes. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form the final product, which improves efficiency and reduces waste compared to multi-step syntheses. rasayanjournal.co.inbenthamdirect.com
Use of Green Catalysts and Solvents: Employing biocatalysts, recyclable heterogeneous catalysts, and environmentally benign solvents like water or ionic liquids can significantly reduce the environmental impact of pyrimidine synthesis. kuey.netnih.gov
These green approaches are not only beneficial for the environment but also offer economic advantages through reduced reaction times, lower energy consumption, and simplified workup procedures. rasayanjournal.co.in The integration of these sustainable practices into the synthesis of this compound and its derivatives represents a crucial step towards more responsible pharmaceutical manufacturing. powertechjournal.combenthamdirect.com
| Green Synthesis Technique | Advantages |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved product purity. rasayanjournal.co.inpowertechjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, reduced energy consumption. rasayanjournal.co.inpowertechjournal.com |
| Solvent-Free Synthesis | Cleaner reactions, simplified purification, reduced waste. rasayanjournal.co.in |
| Multicomponent Reactions | Higher efficiency, atom economy, and reduced waste generation. rasayanjournal.co.in |
| Green Catalysts | Use of renewable and less toxic catalysts, potential for recyclability. kuey.net |
Q & A
Q. What experimental protocols validate the compound’s role as a ligand in catalytic systems?
- Methodology : Synthesize metal complexes (e.g., Pd, Ru) and characterize via XAS (X-ray absorption spectroscopy) and cyclic voltammetry. Compare catalytic efficiency in model reactions (e.g., hydrogenation) against control ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
